molecular formula C8H12O3 B14394308 2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione CAS No. 90036-73-0

2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione

Katalognummer: B14394308
CAS-Nummer: 90036-73-0
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: VFJBOQRVHGZFEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxy group and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically use optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxy group with a chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione exerts its effects involves interactions with various molecular targets. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentane-1,3-dione: Lacks the hydroxy and isopropyl groups.

    2-Hydroxycyclopent-2-en-1-one: Contains a similar hydroxy group but has a different ring structure.

    2,2-Dimethyl-1,3-cyclopentanedione: Similar structure but with two methyl groups instead of an isopropyl group.

Uniqueness

2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione is unique due to the presence of both a hydroxy group and an isopropyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

90036-73-0

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

2-hydroxy-2-propan-2-ylcyclopentane-1,3-dione

InChI

InChI=1S/C8H12O3/c1-5(2)8(11)6(9)3-4-7(8)10/h5,11H,3-4H2,1-2H3

InChI-Schlüssel

VFJBOQRVHGZFEX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1(C(=O)CCC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.